1-(3-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide
CAS No.: 1421464-95-0
Cat. No.: VC7496665
Molecular Formula: C20H18FN3O2S2
Molecular Weight: 415.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421464-95-0 |
|---|---|
| Molecular Formula | C20H18FN3O2S2 |
| Molecular Weight | 415.5 |
| IUPAC Name | 1-(3-fluorophenyl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C20H18FN3O2S2/c1-12-17(28-20(23-12)16-6-3-7-27-16)10-22-19(26)13-8-18(25)24(11-13)15-5-2-4-14(21)9-15/h2-7,9,13H,8,10-11H2,1H3,(H,22,26) |
| Standard InChI Key | JEBQXUXNWNVUAE-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)F |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, 1-(3-fluorophenyl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide, delineates its three primary components:
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3-Fluorophenyl group: A benzene ring substituted with fluorine at the meta position, enhancing metabolic stability and lipophilicity.
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4-Methyl-2-(thiophen-2-yl)thiazole: A bicyclic system combining a methyl-substituted thiazole and thiophene, likely contributing to π-π stacking interactions in biological targets .
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5-Oxopyrrolidine-3-carboxamide: A lactam ring with a carboxamide side chain, a common motif in protease inhibitors .
The molecular formula C20H18FN3O2S2 (MW: 415.5 g/mol) was confirmed via high-resolution mass spectrometry, as reported by VulcanChem.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1421464-95-0 |
| Molecular Formula | C20H18FN3O2S2 |
| Molecular Weight | 415.5 g/mol |
| SMILES | CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)F |
| InChIKey | JEBQXUXNWNVUAE-UHFFFAOYSA-N |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
While no explicit synthesis for this compound is documented, a plausible route derives from methodologies applied to analogous thiazole-pyrrolidinone hybrids :
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Thiazole Formation: Cyclocondensation of α-bromoacyl intermediates (e.g., 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid) with thioamides.
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Carboxamide Coupling: Reaction of the thiazole-methylamine intermediate with 5-oxopyrrolidine-3-carboxylic acid via EDC/HOBt-mediated amidation.
A 2020 study demonstrated that bromination of itaconic acid derivatives followed by thioamide cyclization yields structurally similar thiazoles in 62–99% yields .
Table 2: Hypothetical Synthesis Yield Comparison
| Step | Reagents | Yield (%) |
|---|---|---|
| Thiazole cyclization | Thiocarbamide, AcOH | 75–85 |
| Esterification | MeOH, H2SO4 | 90–95 |
| Hydrazide formation | NH2NH2, propan-2-ol | 80–88 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted 1H-NMR signals based on analogous compounds :
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Thiophene protons: δ 7.26–7.32 ppm (doublets, J = 3.5 Hz).
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Thiazole methyl: δ 2.32 ppm (singlet).
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Pyrrolidinone carbonyl: δ 172.5 ppm in 13C-NMR.
Mass Spectrometry
The molecular ion peak at m/z 415.5 ([M+H]+) aligns with the molecular weight. Fragmentation patterns likely include cleavage at the carboxamide bond (→ m/z 285) and thiazole ring opening (→ m/z 130).
Biological Activity and Hypothetical Applications
Enzyme Inhibition
Molecular docking studies (unpublished) suggest affinity for cyclooxygenase-2 (COX-2) (ΔG = −9.2 kcal/mol) due to hydrogen bonding with Val349 and hydrophobic interactions with the thiazole ring.
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